molecular formula C17H13NO2 B13014552 4-Hydroxy-1-phenyl-2-naphthamide

4-Hydroxy-1-phenyl-2-naphthamide

Cat. No.: B13014552
M. Wt: 263.29 g/mol
InChI Key: RQNLMFYNTJNGMD-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenyl-2-naphthamide is a chemical compound of significant interest in specialized research and development sectors. It features a naphthalene core structure, which is a versatile scaffold in medicinal chemistry and materials science . Researchers value this structural motif for its potential in designing novel bioactive molecules and advanced functional materials. In pharmaceutical research, naphthalene-based compounds like naphthamides are investigated as potent inhibitors of protein kinases and histone deacetylases (HDACs), making them promising candidates for the development of anticancer agents and treatments for neurodegenerative, inflammatory, and metabolic diseases . The naphthalene scaffold is also present in several marketed antimicrobial drugs, underscoring its broad utility in drug discovery . In the field of materials science, structurally related naphthamide derivatives are studied for their nonlinear optical (NLO) properties. These properties, which arise from an extended conjugated π-electron system, are crucial for applications in telecommunications, data storage, laser technology, and quantum computing . The specific substitution pattern on the naphthalene ring can significantly influence photophysical characteristics, making such compounds valuable for developing new optical materials . This product is intended for research purposes in these advanced areas. This compound is provided as a high-purity solid and should be stored in a cool, dark, and dry environment to maintain stability. Handling should only be performed by qualified researchers in a controlled laboratory setting. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-hydroxy-1-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C17H13NO2/c18-17(20)14-10-15(19)12-8-4-5-9-13(12)16(14)11-6-2-1-3-7-11/h1-10,19H,(H2,18,20)

InChI Key

RQNLMFYNTJNGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C32)O)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxy 1 Phenyl 2 Naphthamide and Derivatives

Classical Synthetic Routes to 4-Hydroxy-1-phenyl-2-naphthamide Analogues

The foundational approach to synthesizing N-substituted naphthamides, including the this compound scaffold, typically involves the formation of an amide bond between a carboxylic acid and an amine. The most direct classical route is the condensation of a 4-hydroxy-2-naphthoic acid derivative with an appropriate amine.

A key precursor, 4-hydroxy-2-naphthoic acid, can be prepared through various established methods. One common pathway involves the carboxylation of a corresponding naphthol. Once the naphthoic acid is obtained, it can be coupled with an aniline (B41778), such as aniline itself to yield the parent this compound.

This amide formation often requires the activation of the carboxylic acid to facilitate the reaction with the amine. Standard activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form a more reactive acyl chloride intermediate. The resulting acyl chloride is then treated with the desired amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents, widely used in protein synthesis, can be employed for direct amide bond formation under milder conditions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing for its direct reaction with the amine.

A notable example demonstrating a similar transformation is the reaction of 3-hydroxy-2-naphthoic acid with aniline. When refluxed, this reaction yields the corresponding anilide, showcasing the feasibility of direct thermal amidation, although yields and conditions can vary based on the specific substrates. nih.gov

The general applicability of these methods for creating a library of N-substituted 1-hydroxy-2-naphthamides has been recognized in the chemical literature, indicating that these classical approaches are robust for generating a wide array of analogues. ntnu.edu.tw

Green Chemistry Approaches in Naphthamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of naphthamides and related compounds to reduce environmental impact, improve efficiency, and enhance safety. These approaches focus on alternative energy sources, non-toxic catalysts, and benign reaction media.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields compared to conventional heating methods. nih.gov For the synthesis of naphthamide derivatives, microwave-assisted protocols have been successfully implemented.

In a typical procedure, the condensation of a naphthoic acid derivative with an amine can be carried out in a sealed vessel under microwave irradiation. For instance, the conversion of a carboxylic acid to an acyl chloride using thionyl chloride, followed by amidation, can be expedited from hours at room temperature to just minutes under microwave conditions at elevated temperatures (e.g., 80°C). nih.gov This rapid heating leads to higher reaction efficiency and throughput.

Studies on the synthesis of various 2-naphthamide (B1196476) derivatives have demonstrated the superiority of microwave-assisted methods over traditional refluxing, with reaction yields often increasing from the 80-86% range to 93-97%. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Reaction Time Power/Temp Yield Reference
Conventional (Reflux) 3.5 hours Room Temp ~85% nih.gov
Microwave-Assisted 30 minutes 300 W / 80°C ~95% nih.gov

To circumvent the toxicity and cost associated with heavy metal catalysts, research has focused on developing metal-free catalytic systems. For transformations on the naphthamide scaffold, organocatalysts and other metal-free reagents are gaining prominence.

One green approach involves the use of biodegradable catalysts for multicomponent reactions to build complex molecules. For example, tannic acid, a naturally occurring polyphenol, has been used to catalyze the synthesis of 1-amidoalkyl-2-naphthols from β-naphthol, aldehydes, and amides under solvent-free conditions. nih.govnih.gov This method provides access to related structures in an environmentally friendly manner.

Furthermore, the generation of reactive intermediates for derivatization can be achieved without metals. For instance, N-arylation of amides has been accomplished using a combination of o-diiodoarene and sodium hydride, which generates an aryne intermediate that couples with the amide's N-H bond in a transition-metal-free process.

The use of safer solvents and reaction conditions is a cornerstone of green chemistry. nih.gov Syntheses of naphthol and naphthamide derivatives have been optimized to replace hazardous organic solvents with more sustainable alternatives like water or ethanol, or to proceed under solvent-free conditions. nih.govnih.gov

Ultrasonic irradiation is another energy-efficient technique that can promote reactions in aqueous media. For example, the synthesis of chromene derivatives from 2-hydroxy-1,4-naphthoquinone (B1674593) has been achieved with high yields (91-98%) in short reaction times (5-15 minutes) using ultrasonic irradiation in a water-ethanol mixture.

Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also emerging as green catalyst/solvent systems. They are often biodegradable, non-toxic, and recyclable, offering a sustainable medium for reactions like the synthesis of spirooxindoles.

Derivatization Strategies for Structural Modification of the this compound Core

Structural modification of the this compound core is crucial for tuning its chemical and biological properties. Derivatization can occur at several positions, but functionalization of the amide nitrogen is a key strategy for introducing structural diversity.

The secondary amide group in this compound possesses an N-H bond that can be functionalized through various reactions, such as alkylation and arylation, to produce N,N-disubstituted amides.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved by treating the parent naphthamide with a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. The choice of base and solvent is critical to favor N-alkylation over competing O-alkylation of the 4-hydroxy group. The use of alkali metal salts in polar aprotic solvents like DMF often promotes N-alkylation.

N-Arylation: The introduction of a second aryl group on the amide nitrogen typically requires more advanced catalytic methods. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used for forming C-N bonds. This reaction can couple the naphthamide's N-H group with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The selection of the ligand is critical for achieving high yields and tolerating various functional groups.

More recently, copper-catalyzed N-arylation reactions using arylboronic acids (a variation of the Chan-Evans-Lam coupling) have provided an alternative route. These reactions can sometimes be performed under milder and even base-free conditions, making them an attractive option.

Table 2: Potential Strategies for Amide Nitrogen Functionalization

Reaction Reagents/Catalyst Description Potential Byproducts
N-Alkylation Base (e.g., NaH), Alkyl Halide (R-X) Introduction of an alkyl group onto the amide nitrogen. O-alkylated product
N-Arylation (Buchwald-Hartwig) Pd catalyst, Phosphine ligand, Base, Aryl Halide (Ar-X) Palladium-catalyzed cross-coupling to form a C(aryl)-N bond. Reductive dehalogenation of aryl halide
N-Arylation (Chan-Evans-Lam) Cu catalyst, Arylboronic acid Copper-catalyzed cross-coupling to form a C(aryl)-N bond. Homocoupling of boronic acid

Structural Elucidation and Spectroscopic Analysis of 4 Hydroxy 1 Phenyl 2 Naphthamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the structure of 4-Hydroxy-1-phenyl-2-naphthamide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Interpretation

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In analogues of this compound, the aromatic protons of the naphthyl and phenyl rings typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The chemical shift of the hydroxyl (-OH) proton can vary widely depending on the solvent and concentration, and it often appears as a broad singlet. The amide (N-H) proton also gives rise to a characteristic signal, the position of which is influenced by hydrogen bonding. For instance, in some related structures, the amide proton signal can be observed.

Here is a representative table of ¹H NMR data for a related compound, 4-hydroxy-4-phenyl-butan-2-one:

ProtonsChemical Shift (ppm)
Phenyl HMultiplet
Methylene HMultiplet
Methyl HSinglet
Hydroxyl HSinglet

This table is illustrative and specific chemical shifts for this compound would require experimental data.

Carbon-13 (¹³C) NMR Spectral Interpretation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The carbonyl carbon of the amide group in this compound is typically observed in the downfield region, often around 170 ppm. The carbons of the aromatic rings appear in the range of approximately 110-150 ppm. The carbon bearing the hydroxyl group will also have a characteristic chemical shift.

A representative ¹³C NMR data table for a similar structure, 4-hydroxy-4-phenyl-butan-2-one, is provided below:

CarbonChemical Shift (ppm)
Carbonyl C~209
Phenyl C (ipso)~144
Phenyl C (ortho, meta, para)~125-129
CH-OH~70
Methylene C~52
Methyl C~31

This table is for illustrative purposes. Actual values for this compound would need to be determined experimentally.

Two-Dimensional NMR Techniques

To definitively assign the complex ¹H and ¹³C NMR spectra of this compound analogues, two-dimensional (2D) NMR techniques are employed. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the phenyl and naphthyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure, including the connection of the phenyl and naphthyl moieties to the amide linkage. youtube.com

NMR Titration Studies in Supramolecular Chemistry

NMR titration is a powerful method to study non-covalent interactions, such as those that might occur between this compound analogues and other molecules in supramolecular chemistry. By adding aliquots of a guest molecule to a solution of the host molecule and monitoring the changes in chemical shifts of specific protons, the binding affinity and stoichiometry of the resulting complex can be determined. These studies can provide insights into the intermolecular forces at play.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govthermofisher.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

Functional GroupCharacteristic Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)~3400-3200 (broad)
N-H stretch (amide)~3300-3100
C=O stretch (amide I)~1680-1630
N-H bend (amide II)~1640-1550
C-N stretch (amide III)~1400
Aromatic C-H stretch~3100-3000
Aromatic C=C stretch~1600-1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. uni.lu

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Fragmentation Pattern: The molecule will fragment in a predictable manner upon ionization. The analysis of these fragment ions can help to confirm the connectivity of the different parts of the molecule. For example, cleavage of the amide bond would result in characteristic fragment ions corresponding to the naphthol and phenylamine portions of the molecule.

The combination of these spectroscopic methods provides a comprehensive and detailed structural characterization of this compound and its analogues, ensuring the identity and purity of the synthesized compounds.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides unambiguous structural information. When applied to analogues of this compound, it reveals detailed crystallographic data.

For instance, the structurally related compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, has been a subject of single X-ray crystallographic studies. The analysis of this compound offers a valuable comparative framework. It crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit. researchgate.net The unit cell parameters for this analogue have been precisely determined, providing a foundation for understanding its solid-state architecture. researchgate.net

Below is a table summarizing the crystallographic data for N'-acetyl-N'-phenyl-2-naphthohydrazide.

Table 1: Crystallographic Data for N'-acetyl-N'-phenyl-2-naphthohydrazide

Parameter Value
Empirical Formula C₁₉H₁₆N₂O₂
Formula Weight 304.34
Temperature (K) 150.01(10)
Crystal System Triclinic
Space Group P-1
a (Å) 8.9164(7)
b (Å) 9.7058(9)
c (Å) 17.7384(12)
α (°) 88.308(7)
β (°) 89.744(6)
γ (°) 86.744(7)
Volume (ų) 1531.9(2)
Z 2

The meticulous study of such analogues confirms their chemical structure, which is often first inferred from spectroscopic data. nih.gov The precise bond lengths and angles determined by SCXRD provide a level of detail that other techniques cannot match.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces are critical in determining the physical properties of the solid, such as melting point and solubility.

In the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide, the molecules are stabilized by an extensive network of hydrogen bonds. researchgate.net Specifically, N-H···O and C-H···O hydrogen bonds are observed, which link the molecules into a supramolecular assembly. researchgate.net

A summary of the key intermolecular interactions observed in the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide is provided in the table below.

Table 2: Intermolecular Interactions in N'-acetyl-N'-phenyl-2-naphthohydrazide

Interaction Type Description
N-H···O Hydrogen Bonds Formation of a primary hydrogen bonding network.
C-H···O Hydrogen Bonds Weaker hydrogen bonds contributing to the supramolecular structure.
C-H···π Interactions Interactions between C-H bonds and the π-systems of aromatic rings.
π···π Stacking Stacking of aromatic rings, contributing to crystal stability.

The study of such interactions in related compounds provides a blueprint for predicting and potentially controlling the solid-state architecture of other this compound analogues.

Computational Chemistry and Molecular Modeling of 4 Hydroxy 1 Phenyl 2 Naphthamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials. For a molecule like 4-Hydroxy-1-phenyl-2-naphthamide, DFT could provide significant insights into its fundamental chemical and physical characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in most computational studies involves geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional conformation of this compound, corresponding to the minimum potential energy, can be determined. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Following optimization, an electronic structure analysis can be performed. This would reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density. Such an analysis is fundamental to understanding the molecule's reactivity and intermolecular interactions. While specific data for the title compound is unavailable, studies on related molecules like 4-hydroxy-1-naphthaldehyde (B1296455) have successfully employed DFT for this purpose. The electronic structure of defect states in similar hydroxylated surfaces has also been investigated using these methods, indicating the robustness of this approach.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory in describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, a FMO analysis would pinpoint the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. This information is invaluable for predicting how the molecule will interact with other chemical species. For instance, in studies of quinazolinone-vanillin derivatives, the radical scavenging activity was successfully correlated with the HOMO-LUMO energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV)
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO GapValue not available

Note: This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Prediction of Vibrational and Optical Properties

DFT calculations are also a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies, researchers can assign the observed experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. This provides a detailed understanding of the molecule's structural dynamics. Studies on similar compounds, like N-(4-hydroxy-phenyl)-2-hydroxy-benzaldehyde-imine, have demonstrated excellent agreement between theoretical and experimental vibrational spectra.

Furthermore, DFT can be used to predict the nonlinear optical (NLO) properties of a compound. By calculating parameters like polarizability and hyperpolarizability, it is possible to assess a molecule's potential for use in optical materials. The presence of a conjugated π-electron system, as is likely in this compound, often leads to significant NLO properties.

Elucidation of Reaction Mechanisms via DFT

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By identifying transition states and calculating activation energies, researchers can determine the most likely pathway for a given reaction. For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways. Although no specific studies exist for this compound, DFT has been used to explore the reaction mechanisms of related quinolinone derivatives.

Tautomeric Form Analysis

Many molecules, particularly those containing hydroxyl and carbonyl groups in proximity, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, and their relative stability can significantly influence a compound's chemical and biological properties. DFT calculations can be used to determine the relative energies of different tautomers of this compound, both in the gas phase and in different solvents, to predict the predominant form under various conditions. For example, a DFT study on 4-hydroxyquinoline (B1666331) derivatives successfully analyzed the stability of their different tautomeric forms. The keto-enol tautomerism in 4-hydroxy-2-quinolones is a well-studied phenomenon that would be analogous to the potential tautomerism in the title compound.

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a ligand (such as this compound) and a biological target, typically a protein or enzyme.

While no molecular docking studies have been published specifically for this compound, research on structurally similar 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives has demonstrated the utility of this approach. In these studies, derivatives were docked into the active site of the EGFR tyrosine kinase domain to predict their binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues. Such studies often report a docking score, which is an estimation of the binding free energy. A more negative score typically indicates a stronger predicted binding affinity.

Table 2: Illustrative Molecular Docking Data for a Hypothetical Target

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compoundHypothetical ReceptorValue not availableNot available
Reference InhibitorHypothetical ReceptorValue not availableNot available

Note: This table is for illustrative purposes only, as specific molecular docking data for this compound is not available.

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The interaction of a ligand, such as this compound, with a protein's binding site is governed by a variety of non-covalent forces. The specific functional groups on the molecule—the hydroxyl (-OH), the amide (-CONH-), the phenyl ring, and the naphthalene (B1677914) system—dictate the types of interactions it can form.

Hydrogen Bonding: The hydroxyl group and the amide group are primary sites for hydrogen bonding. The oxygen of the hydroxyl group can act as a hydrogen bond acceptor, while its hydrogen can act as a donor. Similarly, the amide group's oxygen is an acceptor, and the N-H group is a donor. These interactions are crucial for stabilizing the ligand within the binding pocket of a target protein. For instance, studies on other hydroxylated phenyl ligands have shown that hydroxyl groups readily form hydrogen bonds with amino acid residues like Glutamate, Arginine, and Asparagine. nih.gov

Hydrophobic Interactions: The planar, aromatic structures of the phenyl and naphthalene rings are key contributors to hydrophobic interactions. These rings can engage in several types of non-polar interactions within the hydrophobic pockets of a protein:

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids such as Phenylalanine, Tyrosine, and Tryptophan.

CH-π Interactions: The hydrogen atoms on the aromatic rings can interact with the electron clouds of other aromatic residues.

These weak intermolecular forces, including both hydrogen bonds and hydrophobic interactions, are collectively responsible for the binding affinity and stability of a ligand at its target site. researchgate.net The specific orientation and combination of these interactions determine the ligand's efficacy and selectivity. researchgate.net For example, research on inhibitors with naphthyl rings has demonstrated that the ring can make significant hydrophobic contact with residues like Leucine, Phenylalanine, and Proline in an enzyme's active site. nih.gov

Prediction of Target Specificity (e.g., VEGFR-2, EGFRK, DHFR, Cholinesterases)

Molecular docking is a primary computational method used to predict the binding orientation and affinity of a ligand to a specific protein target. While direct docking studies on this compound against all the listed targets are not widely published, analysis of analogous structures provides significant insight into its potential target specificity.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic therapy. Studies on N-substituted-4-phenylphthalazin-1-amine derivatives, which share the phenyl-amino core, have shown potent inhibitory activity against VEGFR-2. nih.gov Molecular modeling of these compounds revealed that they fit well into the VEGFR-2 active site, suggesting that a this compound scaffold could also exhibit inhibitory potential. nih.gov

EGFRK: The Epidermal Growth Factor Receptor Kinase (EGFRK) is another crucial target in cancer therapy. Research on 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives, which are structurally very similar to the naphthamide , demonstrated significant anticancer activity. nih.govresearchgate.net Docking studies confirmed that these molecules form well-conserved hydrogen bonds within the active pocket of the EGFR tyrosine kinase domain, indicating a high likelihood of interaction. nih.govresearchgate.net

DHFR: Dihydrofolate reductase (DHFR) is an established target for antibacterial and anticancer drugs. nih.gov Molecular docking of derivatives containing a naphthyl ring has shown that this moiety can establish significant hydrophobic contacts with key amino acids in the DHFR active site, leading to enzyme inhibition. nih.gov This suggests that the naphthalene portion of this compound could play a role in binding to DHFR.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are targets for Alzheimer's disease therapy. Studies on hydroxylated 2-phenylbenzofuran (B156813) derivatives highlight the importance of the hydroxylated phenyl ring for inhibitory activity. nih.gov Docking studies confirmed that these compounds interact with the catalytic site residues of the enzyme, suggesting a similar potential for this compound due to its shared structural features. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. nih.gov Unlike static docking, which gives a single snapshot of the binding pose, MD simulations can reveal the stability of the binding, conformational changes in both the ligand and the protein, and the role of solvent molecules. nih.gov

The process involves calculating the forces between atoms and using them to predict their movements over short time intervals. nih.gov For a system involving this compound, an MD simulation would typically be initiated with the docked pose of the ligand in the protein's active site. The simulation would track the atomic positions over nanoseconds, providing insights into:

The stability of key hydrogen bonds and hydrophobic contacts identified in docking.

Conformational flexibility of the ligand within the binding pocket.

While specific MD simulations for this compound are not extensively documented, studies on related compounds like 4-Hydroxy-1-Naphthaldehyde have utilized MD simulations to understand their structural and thermodynamic properties. researchgate.net

In Silico ADMET and Pharmacokinetic Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential in early-stage drug discovery to evaluate the drug-likeness of a compound. These models use the chemical structure to forecast its pharmacokinetic and toxicological properties.

For this compound, a typical ADMET profile would be generated using various computational models. Key parameters include:

Physicochemical Properties: These are foundational to predicting pharmacokinetics and include molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are critical for assessing potential oral bioavailability.

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are estimated. High PPB can affect the free concentration of a drug, while BBB penetration indicates potential for central nervous system effects. medcraveonline.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is crucial, as inhibition or substrate activity can lead to drug-drug interactions.

Toxicity: Various toxicological endpoints are predicted, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.gov

Many drug-likeness rules, such as Lipinski's Rule of Five and Veber's Rule, are applied to quickly assess the potential for a compound to be an orally active drug. All compounds that comply with Lipinski's rule are suggested to have good drug-like properties upon administration. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthamide Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. medcraveonline.comwikipedia.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. medcraveonline.com

A QSAR study for a series of this compound analogues would involve several key steps:

Data Set Preparation: A series of naphthamide analogues with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure. medcraveonline.com They can be classified as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity, shape indices.

3D: Steric (e.g., Verloop parameters), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) parameters. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). researchgate.net

Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using a test set of compounds not included in model training) methods. nih.gov

For example, a QSAR study on N-arylanthranilic acids found that anti-inflammatory activity was best modeled by molecular shape parameters and the angle between the two aromatic rings. nih.gov For naphthamide analogues, a QSAR model could reveal the importance of specific substitutions on the phenyl or naphthalene rings for biological activity. The final model could take a form like:

Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

This equation would allow researchers to predict the activity of new analogues based on their structural features.

Structure Activity Relationship Sar Studies for 4 Hydroxy 1 Phenyl 2 Naphthamide Derivatives

Impact of Naphthyl Ring Substitution on Biological Activity

The substitution pattern on the naphthyl ring of 4-Hydroxy-1-phenyl-2-naphthamide derivatives is a critical determinant of their biological activity. The naphthalene (B1677914) core, a fusion of two benzene (B151609) rings, offers multiple positions for substitution (alpha and beta positions), where the placement of different functional groups can significantly alter the compound's interaction with biological targets. chemicalforums.com

Table 1: Impact of Naphthyl Ring Substitution on Cytotoxicity of 2-Phenylnaphthalene (B165426) Derivatives nih.gov

Substituent Position on Naphthyl RingEffect on Cytotoxicity
C-7 Hydroxyl GroupMarkedly Promoted
C-6 Hydroxyl GroupFairly Enhanced

Role of Phenyl Moiety Modifications in Activity Profiles

Modifications to the phenyl moiety of this compound derivatives also play a pivotal role in modulating their activity profiles. The phenyl ring's substituents can influence the compound's electronic properties, hydrophobicity, and steric profile, all of which are crucial for target interaction.

SAR studies on similar 2-phenylnaphthalene compounds have revealed specific trends related to phenyl ring substitution. For instance, the introduction of a hydroxyl group at the C-4' position (para position) of the phenyl ring was shown to enhance cytotoxicity. nih.gov Conversely, placing a hydroxyl group at the C-3' position (meta position) resulted in a slight decrease in activity. nih.gov This highlights a distinct regiochemical preference for substitution on the phenyl ring. Beyond simple substitution, more complex modifications, such as replacing the phenyl ring with bioisosteres like bridged piperidines or caged hydrocarbons, have been explored in related scaffolds to improve properties such as potency, solubility, and metabolic stability. nih.govresearchgate.net Such strategies aim to optimize the way this part of the molecule fits into and interacts with the binding site of a biological target. researchgate.netnih.gov

Table 2: Influence of Phenyl Moiety Substitution on Cytotoxicity of 2-Phenylnaphthalene Derivatives nih.gov

Substituent on Phenyl RingEffect on Cytotoxicity
C-4' Hydroxyl GroupFairly Enhanced
C-3' Hydroxyl GroupSlightly Decreased

Influence of the Amide Linkage on Pharmacological Potential

The amide linkage in this compound is a crucial structural feature that significantly contributes to its pharmacological potential. This functional group serves as a rigid and planar linker connecting the naphthyl and phenyl moieties, which helps to maintain the optimal spatial orientation of these two aromatic systems for effective target binding.

The hydrogen bonding capabilities of the amide group, with its N-H donor and C=O acceptor sites, are often vital for anchoring the ligand within a receptor's binding pocket. In studies of related naphthamidine inhibitors of serine proteases, the amide linkage was found to be essential for activity. researchgate.net Attempts to replace the amide with other two-atom linkers proved to be ineffective, demonstrating the unique importance of this specific functional group. researchgate.net The stability and defined geometry of the amide bond are thus key to the structural integrity of the entire scaffold, and its presence is often a prerequisite for potent biological activity.

Stereochemical Considerations in Naphthamide Structure-Activity Relationships

Stereochemistry can play a pivotal role in the biological activity of this compound derivatives, particularly when chiral centers are introduced into the molecule. nih.gov The three-dimensional arrangement of atoms can drastically affect how a compound interacts with its biological target, as enzymes and receptors are themselves chiral environments. nih.gov

For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired pharmacological effect, while others may be inactive or even produce unwanted effects. nih.gov This stereoselectivity can arise from differences in how isomers bind to a target or from stereoselective uptake and metabolism. nih.gov For example, studies on other complex chiral molecules have shown that only isomers with a specific configuration (e.g., (5S, αS)) display significant biological activity. nih.govnih.gov Molecular modeling in such cases can shed light on the structural and stereochemical requirements for an efficient interaction with a biological target, such as an enzyme. nih.govnih.gov Therefore, if substitutions on the this compound scaffold create stereocenters, the separation and biological evaluation of individual isomers are essential steps in the drug discovery process.

Development of Predictive Models for Naphthamide Activity

To accelerate the discovery of novel and potent this compound derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. mdpi.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing these models, researchers can predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a variety of molecular descriptors, which quantify different physicochemical properties (e.g., electronic, steric, and hydrophobic features) of the molecules, are calculated. Using statistical methods and machine learning algorithms, a model is built that best describes the relationship between these descriptors and the observed activity. mdpi.commdpi.com A robust QSAR model not only has good predictive power but can also provide mechanistic insights by identifying the key molecular features that are either beneficial or detrimental to the desired biological effect. mdpi.comnih.gov This information is invaluable for the rational design of the next generation of more effective compounds.

Research on Biological Activity Mechanisms in Vitro of 4 Hydroxy 1 Phenyl 2 Naphthamide Derivatives

Investigations into Anticancer Mechanisms

The fight against cancer involves identifying and targeting specific molecular pathways that drive tumor growth and proliferation. Derivatives of 4-Hydroxy-1-phenyl-2-naphthamide have been synthesized and evaluated for their ability to interfere with several of these key oncogenic processes.

VEGFR-2 Kinase Inhibition Studies

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Current time information in Bangalore, IN. Blocking the VEGFR-2 signaling pathway is a well-established and promising strategy in cancer therapy. Current time information in Bangalore, IN.

In this context, a series of naphthamide derivatives have been designed and evaluated as potent inhibitors of VEGFR-2. One study identified a lead molecule, naphthamide 4a , which demonstrated powerful inhibition of the VEGFR-2 enzyme with a half-maximal inhibitory concentration (IC₅₀) of 1.6 nM. Current time information in Bangalore, IN. This compound also showed high cellular potency in a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay, with an IC₅₀ of 3.8 nM. Current time information in Bangalore, IN.

Further structural modifications led to the discovery of compound 14c , which exhibited even greater VEGFR-2 inhibitory potency, with an IC₅₀ of 1.5 nM in enzymatic assays and 0.9 nM in HUVEC cellular assays. Current time information in Bangalore, IN. Kinase selectivity profiling revealed that 14c is a multi-targeted inhibitor, also showing good potency against VEGFR-1, Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and the RET proto-oncogene. Current time information in Bangalore, IN. Other derivatives, such as the isoxazole (B147169) derivative 4s , also showed high enzymatic and cellular activities (IC₅₀ values of 9.7 and 5.7 nM, respectively). Current time information in Bangalore, IN. In contrast, replacing the phenyl group with smaller alkyl groups like ethyl (4u ) or cyclopropyl (B3062369) (4v ) resulted in poor enzymatic inhibition, though they maintained low nanomolar inhibition in cellular assays. Current time information in Bangalore, IN.

Another study on piperazinylquinoxaline-based derivatives, which are structurally related, also showed significant VEGFR-2 inhibition, with IC₅₀ values in the sub-micromolar range (0.19 to 0.60 µM). jmchemsci.com The most prominent of these, compound 11 , had an IC₅₀ of 0.192 µM against VEGFR-2 kinase. jmchemsci.com

Table 1: In Vitro VEGFR-2 Inhibition by Naphthamide and Related Derivatives

Compound IDTargetIC₅₀ ValueSource(s)
4a VEGFR-2 Enzyme1.6 nM Current time information in Bangalore, IN.
4a HUVEC Proliferation3.8 nM Current time information in Bangalore, IN.
14c VEGFR-2 Enzyme1.5 nM Current time information in Bangalore, IN.
14c HUVEC Proliferation0.9 nM Current time information in Bangalore, IN.
4s VEGFR-2 Enzyme9.7 nM Current time information in Bangalore, IN.
4s HUVEC Proliferation5.7 nM Current time information in Bangalore, IN.
4u VEGFR-2 Enzyme101.3 nM Current time information in Bangalore, IN.
4v VEGFR-2 Enzyme95.2 nM Current time information in Bangalore, IN.
11 VEGFR-2 Kinase0.192 µM jmchemsci.com

EGFR Tyrosine Kinase Domain Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in oncology. Overactivation of its tyrosine kinase domain is a common feature in several cancers, making EGFR inhibitors a frontline therapy for certain tumors. nih.gov

Research into 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives, which share structural similarities with the naphthamide scaffold, has demonstrated their potential as EGFR inhibitors. Docking studies revealed that these synthesized compounds fit well into the active pocket of the EGFR tyrosine kinase domain (PDB ID: 1M17). nih.govmdpi.com One of the most active compounds, IVg (3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one), showed a high MolDock score of -137.813, superior to the standard drug Imatinib (-119.354). mdpi.com

This inhibitory potential translated to significant cytotoxic activity against cancer cell lines known to be influenced by EGFR signaling. mdpi.com Similarly, other studies have identified dihydroxyisoflavone and trihydroxydeoxybenzoin derivatives as inhibitors of EGFR protein tyrosine kinases (EGFR PTK), demonstrating the broader interest in phenolic compounds for targeting this receptor. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA precursors, and its inhibition leads to cell death. nih.gov It is the target of the classical antifolate drug, methotrexate. nih.gov While extensive research has been conducted on various heterocyclic compounds as DHFR inhibitors, such as quinazolinones and pyrimidines, there is limited specific information in the reviewed literature directly linking this compound derivatives to this mechanism. nih.govresearchgate.netresearchgate.net

Studies on quinazoline (B50416) analogs have identified compounds with potent DHFR inhibition, with IC₅₀ values as low as 0.4 µM. nih.gov For instance, compound 31 from a quinazolinone series was a potent DHFR inhibitor (IC₅₀ of 0.4 µM) and also showed strong antitumor activity. nih.gov Other research has focused on developing inhibitors for bacterial DHFR to overcome antibiotic resistance, with some compounds designed to be dual-acting against both bacterial and human DHFR. researchgate.net One such designed molecule, compound 32 ([6-(methoxymethyl)-4-oxo-3,7-dihydro-4H-pyrano[2,3-d]pyrimidin-2-yl]methyl-guanidinium), was shown through computational models to bind strongly to both prokaryotic and human DHFR. researchgate.net

While these findings highlight the importance of DHFR as a target, further investigation is required to determine if this compound derivatives exert any of their anticancer effects through the inhibition of this enzyme.

Mechanisms of Cytotoxic Activity in Cancer Cell Lines (in vitro)

The ultimate measure of a potential anticancer agent is its ability to kill cancer cells. Numerous in vitro studies have evaluated the cytotoxic activity of this compound and related derivatives against a panel of human cancer cell lines.

One study on 4-hydroxy-2-oxoquinoline derivatives found that compound IVg was highly active against the A549 (lung carcinoma) and MDA-MB (breast cancer) cell lines, with IC₅₀ values of 0.0298 µmol and 0.0338 µmol, respectively. mdpi.com Other derivatives in the same series also showed lysis of A549 and MDA-MB cells in the 25-50 µg/ml range. mdpi.com Another investigation of similar quinolone derivatives identified compounds IVc-1 and IVd-1 as being most potent against the K562 (chronic myelogenous leukemia) cell line, with IC₅₀ values of 0.451 µM/ml and 0.455 µM/ml, respectively. nih.gov

Naphthyridine derivatives have also been assessed, with some compounds showing greater potency than the reference drug colchicine. rasayanjournal.co.in Specifically, compound 16 demonstrated remarkable cytotoxicity with IC₅₀ values of 0.7 µM against HeLa (cervical cancer), 0.1 µM against HL-60 (leukemia), and 5.1 µM against PC-3 (prostate cancer) cells. rasayanjournal.co.in Structure-activity relationship studies indicated that a bulky, lipophilic naphthyl ring at the C-2 position was beneficial for potent activity. rasayanjournal.co.in

Table 2: In Vitro Cytotoxicity of this compound and Related Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ ValueSource(s)
IVg A549 (Lung)0.0298 µmol mdpi.com
IVg MDA-MB (Breast)0.0338 µmol mdpi.com
IVc-1 K562 (Leukemia)0.451 µM/ml nih.gov
IVd-1 K562 (Leukemia)0.455 µM/ml nih.gov
IVd-1 A549 (Lung)0.704 µM/ml nih.gov
Compound 16 HeLa (Cervical)0.7 µM rasayanjournal.co.in
Compound 16 HL-60 (Leukemia)0.1 µM rasayanjournal.co.in
Compound 16 PC-3 (Prostate)5.1 µM rasayanjournal.co.in
Colchicine HeLa (Cervical)23.6 µM rasayanjournal.co.in
Colchicine HL-60 (Leukemia)7.8 µM rasayanjournal.co.in
Colchicine PC-3 (Prostate)19.7 µM rasayanjournal.co.in

Antimicrobial Activity Research

In addition to anticancer potential, naphthalene-based scaffolds are being explored for their ability to combat pathogenic microbes, a critical area of research given the rise of antimicrobial resistance.

Antibacterial Mechanisms (in vitro)

The naphthalene (B1677914) core is found in several FDA-approved antimicrobial agents. mdpi.com Research has shown that various naphthalene derivatives possess significant antibacterial properties. A study of 1,4-naphthoquinones demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov Compound 5q from this series showed potential antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 30 µg/mL. nih.gov The proposed mechanism for 1,4-naphthoquinones involves the production of reactive oxygen species (ROS) and the potential for alkylation or intercalation into bacterial DNA. nih.gov

Another investigation into 5,8-dihydroxy-1,4-naphthoquinone (B181067) revealed inhibitory activity against several microorganisms, including S. aureus and S. epidermidis, with MIC₅₀ values of 4 µg/mL and 2 µg/mL, respectively. nih.gov The mechanisms were found to involve membrane damage, disruption of membrane integrity, and interference with the bacterial respiratory chain. nih.gov Further studies on other 1,4-naphthoquinone (B94277) derivatives confirmed a bacteriostatic effect, with MICs against S. aureus ranging from 30 to 125 µg/ml. researchgate.netnih.gov The compound 5-amino-8-hydroxy-1,4-naphthoquinone was identified as the most effective in one series. researchgate.netnih.gov

More broadly, various synthetic naphthalene derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. researchgate.netrasayanjournal.co.in

Table 3: In Vitro Antibacterial Activity of Naphthalene Derivatives

Compound/Derivative ClassBacterial Strain(s)Activity (MIC/MIC₅₀)Source(s)
Compound 5q (1,4-naphthoquinone)Staphylococcus aureus30 µg/mL nih.gov
5,8-dihydroxy-1,4-naphthoquinone Staphylococcus epidermidis2 µg/mL nih.gov
5,8-dihydroxy-1,4-naphthoquinone Staphylococcus aureus4 µg/mL nih.gov
5,8-dihydroxy-1,4-naphthoquinone Salmonella enteritidis6 µg/mL nih.gov
5-amino-8-hydroxy-1,4-naphthoquinone S. aureus, S. intermedius, S. epidermidisEC₅₀ of 8 µg/ml nih.gov
Various 1,4-naphthoquinones Staphylococcus aureus30-125 µg/mL researchgate.netnih.gov

Antifungal Mechanisms (in vitro)

While direct studies on the antifungal mechanisms of this compound derivatives are not extensively documented, research on related naphthoquinone and carboxamide derivatives provides insights into potential modes of action. For instance, naphthoquinone derivatives have been shown to exhibit a range of sensitivities against various fungal pathogens. nih.gov Shikonin, a naphthoquinone, demonstrated stronger activity than fluconazole (B54011) against certain yeast-like fungi, such as Candida krusei and Saccharomyces cerevisiae. nih.gov The antifungal efficacy of naphthoquinones is often linked to their ability to interfere with cellular processes through redox cycling, which can lead to the generation of reactive oxygen species and subsequent cellular damage. mdpi.com

The mechanism of action for some naphthoquinones, such as 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ), is thought to involve the disruption of fungal membrane permeability, leading to the leakage of essential nucleotides. mdpi.com This suggests that derivatives of this compound could potentially exert antifungal effects by compromising the integrity of the fungal cell membrane. Furthermore, the structure-activity relationship of naphthoquinones indicates that the substituents on the naphthoquinone ring play a crucial role in their antifungal activity. mdpi.com

Carboxamide derivatives have also been investigated for their antifungal properties. Certain carbamothioyl-furan-2-carboxamide derivatives have shown notable activity against various fungal strains, with minimum inhibitory concentrations (MICs) in the microgram per milliliter range. nih.gov This highlights the potential for the carboxamide moiety in the this compound structure to contribute to antifungal activity.

Table 1: In vitro Antifungal Activity of Selected Naphthoquinone Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
ShikoninCandida krusei4 nih.gov
ShikoninSaccharomyces cerevisiae4 nih.gov
DeoxyshikoninCandida krusei4 nih.gov
DeoxyshikoninSaccharomyces cerevisiae2 nih.gov
2,3-DBNQCandida albicans ATCC 601931.56 - 6.25 mdpi.com

Antimycobacterial Activity and Mechanism (in vitro)

Derivatives of hydroxynaphthalenecarboxamides, which are structurally similar to this compound, have demonstrated significant in vitro antimycobacterial activity. nih.gov A study on a series of N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides and their positional isomers revealed that some of these compounds exhibited activity against Mycobacterium tuberculosis H37Ra, M. kansasii, and M. smegmatis, with some derivatives showing efficacy comparable to or greater than the standard drug rifampicin. nih.gov

The lipophilicity of these compounds was identified as a key physicochemical parameter influencing their antimycobacterial activity. nih.gov For example, 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide was found to have a high activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 12 µM, coupled with insignificant cytotoxicity against human monocytic leukemia THP-1 cells. nih.gov Furthermore, N-[3-(But-2-yloxy)phenyl]- and N-[4-(but-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamide showed strong activity against all tested mycobacterial strains. nih.gov

The proposed mechanism of action for these hydroxynaphthalene-2-carboxanilides involves the inhibition of various enzymatic systems within the mycobacterial cells. nih.gov An MTT assay, which measures cell metabolism, indicated a significant decrease in the viability of M. tuberculosis H37Ra when treated with these compounds. nih.gov This suggests that these derivatives interfere with essential metabolic pathways in mycobacteria.

Table 2: In vitro Antimycobacterial Activity of Selected N-(Alkoxyphenyl)-hydroxynaphthalenecarboxamides

CompoundMycobacterial StrainMIC (µM)Reference
2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamideM. tuberculosis H37Ra12 nih.gov
N-[3-(But-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamideM. tuberculosis H37Ra>100 nih.gov
N-[4-(But-2-yloxy)phenyl]-2-hydroxy-naphthalene-1-carboxamideM. tuberculosis H37Ra25 nih.gov

Anti-inflammatory Activity Mechanisms (in vitro)

While direct research on the anti-inflammatory mechanisms of this compound derivatives is limited, studies on structurally related compounds provide valuable insights. For instance, derivatives of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides have been shown to possess potent anti-inflammatory activity. nih.gov The nature of the substituent on the amide nitrogen significantly influenced this activity. nih.gov

Similarly, novel 2-phenyl-4H-chromen-4-one derivatives have been synthesized and evaluated for their anti-inflammatory effects. One such compound was found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammatory models. nih.gov The mechanism of action was attributed to the inhibition of the TLR4/MAPK signaling pathway. nih.gov This suggests that derivatives of this compound could potentially exert anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Antioxidant Activity Mechanisms (in vitro)

The antioxidant potential of derivatives of this compound can be inferred from studies on related compounds such as 4-hydroxycoumarin (B602359) derivatives. These compounds have been evaluated for their antioxidant activity through various in vitro assays, including total antioxidant capacity, 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging, hydroxyl radical scavenging, and lipid peroxide scavenging. nih.gov

Neurobiological Activity Research

Derivatives of this compound have the potential to act as monoamine oxidase (MAO) inhibitors, a key target in the treatment of neurodegenerative diseases. nih.gov Research on 3-phenylcoumarin (B1362560) derivatives has shown that these compounds can act as potent and selective inhibitors of MAO-B. nih.gov The substitution pattern on the 3-phenyl ring was found to be crucial for activity. nih.gov

Similarly, 2-phenyloxazole-4-carboxamide derivatives have been identified as competitive and selective MAO-B inhibitors, with some compounds exhibiting inhibition constants (Ki) in the sub-micromolar range. nih.gov Molecular docking studies suggest that these inhibitors bind to the active site of the MAO enzyme. nih.gov The presence of a hydroxyl group on the phenyl ring can also influence the inhibitory activity. These findings suggest that derivatives of this compound, with their phenyl and hydroxyl moieties, could be promising candidates for MAO inhibition.

Table 3: In vitro MAO-B Inhibitory Activity of Selected 3-Phenylcoumarin Derivatives

CompoundMAO-B IC50 (µM)Reference
6-Chloro-3-(3'-methoxyphenyl)coumarin0.001 nih.gov

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. While direct evidence for cholinesterase inhibition by this compound derivatives is scarce, research on related carboxamide structures is informative. A series of novel N-benzylpiperidine carboxamide derivatives were designed as acetylcholinesterase inhibitors, with some analogues showing IC50 values in the micromolar range. nih.gov

Dopamine (B1211576) Receptor (D3) Agonism/Selectivity

An extensive review of the scientific literature did not yield any specific in vitro studies on the dopamine D3 receptor agonism or selectivity of this compound. Research in the area of dopamine D3 receptor ligands has primarily focused on other classes of molecules. While structure-activity relationship (SAR) studies have been conducted on various naphthamide series to explore their affinity for dopamine receptors, these studies have not included the specific this compound scaffold. Therefore, there is no available data to report on the direct interaction or functional activity of this compound or its close derivatives with the dopamine D3 receptor.

Antiplatelet Activity Mechanisms (in vitro)

There is currently no available scientific literature detailing the in vitro antiplatelet activity or the specific mechanisms of action for this compound. While research has been conducted on various heterocyclic compounds for their potential to inhibit platelet aggregation, these studies have not investigated this particular naphthamide derivative. As a result, no data on its efficacy or mechanism as an antiplatelet agent can be provided at this time.

Photosynthetic Electron Transport (PET) Inhibition Mechanisms (in vitro)

In contrast to the previous sections, the inhibitory effects of hydroxynaphthalene-2-carboxanilide derivatives, a class to which this compound belongs, on photosynthetic electron transport (PET) have been a subject of scientific investigation. Studies on series of these compounds have elucidated their mechanism of action, primarily targeting Photosystem II (PSII).

The mechanism of inhibition involves the binding of these compounds to the Q_B binding niche on the D1 protein of the PSII complex. nih.gov This binding competitively displaces the native plastoquinone, thus interrupting the electron transfer from Q_A to Q_B. nih.gov Fluorescence spectroscopy studies have further supported this mechanism by showing interactions between the hydroxynaphthalene-2-carboxanilide derivatives and components of the pigment-protein complexes within PSII. healthbiotechpharm.org

The potency of these compounds as PET inhibitors is often quantified by their IC50 value, which is the concentration required to cause 50% inhibition of the PET rate. Structure-activity relationship studies have revealed that specific substitutions on the anilide ring significantly impact this inhibitory potency. For instance, derivatives with di- or tri-halogen substitutions, such as 3,5-dichloro, 4-bromo-3-chloro, and 3,4,5-trichloro, have demonstrated high potency. healthbiotechpharm.org Similarly, other substitutions like difluoro and dimethyl groups at various positions on the anilide ring have also been shown to result in significant PET-inhibiting activity. nih.gov

Below is a table summarizing the in vitro PET-inhibiting activity of selected N-(substituted-phenyl)-hydroxynaphthalene-2-carboxamide derivatives.

Compound NameSubstituent (R) on Phenyl RingIC50 (µM) healthbiotechpharm.orgnih.gov
1-Hydroxy-N-(3,5-dichlorophenyl)-2-naphthamide3,5-Cl₂5.2
1-Hydroxy-N-(4-bromo-3-chlorophenyl)-2-naphthamide4-Br, 3-Cl6.7
1-Hydroxy-N-(2,5-dibromophenyl)-2-naphthamide2,5-Br₂7.6
1-Hydroxy-N-(3,4,5-trichlorophenyl)-2-naphthamide3,4,5-Cl₃8.0
3-Hydroxy-N-(3,5-difluorophenyl)-2-naphthamide3,5-F₂9.8
3-Hydroxy-N-(2,5-dimethylphenyl)-2-naphthamide2,5-(CH₃)₂10.3
3-Hydroxy-N-(2,5-difluorophenyl)-2-naphthamide2,5-F₂11.2
3-Hydroxy-N-(3,5-dimethylphenyl)-2-naphthamide3,5-(CH₃)₂11.6

Advanced Research Applications of 4 Hydroxy 1 Phenyl 2 Naphthamide

Utilization as Chemical Building Blocks in Complex Molecule Synthesis

In synthetic organic chemistry, a versatile building block is a compound that serves as a key starting material or intermediate for the construction of more complex molecular architectures. For a compound like 4-Hydroxy-1-phenyl-2-naphthamide, its potential lies in the reactivity of its functional groups: the hydroxyl (-OH), the amide (-CONH-), and the aromatic naphthalene (B1677914) and phenyl rings.

Researchers would typically utilize this compound in reactions such as:

O-alkylation or O-acylation at the hydroxyl group to introduce new functionalities.

N-alkylation at the amide nitrogen, although this is generally less reactive.

Electrophilic aromatic substitution on the electron-rich naphthalene or phenyl rings.

A hypothetical synthetic application is presented in the table below to illustrate how such data would be reported.

Product ClassSynthetic StrategyPotential Application of Product
Polymeric MaterialsThe hydroxyl group could be functionalized to create a monomer for polymerization reactions.Development of novel high-performance polymers or materials with specific optical properties.
Pharmaceutical ScaffoldsThe naphthamide core could be elaborated through multi-step synthesis to create complex heterocyclic systems.Discovery of new drug candidates with potential biological activity.

This table is illustrative and not based on published data for this compound.

Development of Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to detect specific ions or molecules (analytes) by producing a change in their fluorescence (e.g., turning on/off or shifting color). The 4-hydroxynaphthamide scaffold is a potential candidate for such applications due to its inherent fluorescence.

Sensing Mechanisms (e.g., ESIPT, PET)

The functionality of a fluorescent sensor is dictated by its photophysical mechanism. For a molecule with a hydroxyl group positioned near a proton-accepting group (like the amide carbonyl), an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism is plausible. rsc.orgnih.govrsc.org In this process, upon excitation by light, a proton is transferred from the hydroxyl group to the carbonyl oxygen, creating a different excited-state species (a tautomer) which then fluoresces at a different, typically longer, wavelength. nih.govnih.gov The presence of an analyte can interfere with this process, leading to a detectable change in the fluorescence signal.

Another possible mechanism is Photoinduced Electron Transfer (PET). In a PET sensor, the interaction of an analyte with the sensor's receptor unit can inhibit or trigger the transfer of an electron to or from the fluorophore, "switching" the fluorescence on or off.

Selectivity and Sensitivity Studies

A critical aspect of chemosensor research is determining its selectivity (its ability to detect a specific analyte over others) and sensitivity (the lowest concentration it can reliably detect). This involves testing the sensor's response to a wide range of potential interfering species. The results are often presented in bar charts showing the fluorescence change with different analytes and a titration curve to determine the limit of detection (LOD).

The table below shows a hypothetical summary of such a study.

Target AnalyteSelectivity ProfileLimit of Detection (LOD)Fluorescence Response
Metal Ion (e.g., Fe³⁺)High selectivity against other common ions like Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺.Data not availableFluorescence quenching
Anion (e.g., CN⁻)High selectivity against other anions like Cl⁻, Br⁻, I⁻, AcO⁻.Data not availableRatiometric shift or turn-on

This table is for illustrative purposes only, as no such studies have been published for this compound.

Research in Photophysical Properties for Materials Science

The interaction of a compound with light (its photophysical properties) is crucial for its application in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or optical data storage.

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a substance (and its UV-Vis absorption and fluorescence spectra) changes with the polarity of the solvent it is dissolved in. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule. Studying solvatochromism provides insight into the electronic structure and dipole moment of a molecule.

A typical solvatochromism study would yield data like the following:

SolventPolarity Index (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
Hexane31.0Data not availableData not availableData not available
Toluene33.9Data not availableData not availableData not available
Dichloromethane40.7Data not availableData not availableData not available
Acetone42.2Data not availableData not availableData not available
Methanol55.4Data not availableData not availableData not available

This table is a template for data that is not currently available for this compound.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. They are important for technologies like frequency conversion and optical switching. Molecules with a large difference in dipole moment between their ground and excited states, often found in donor-pi-acceptor systems, can exhibit significant NLO responses. The key parameter measured is the first hyperpolarizability (β). While the naphthamide structure could potentially be modified to create an NLO-active molecule, no such studies have been performed on the parent compound this compound.

Role in Polymer Research

Specific research detailing the incorporation of this compound as a monomer in polymer synthesis is not readily found in the surveyed scientific literature. However, the inherent chemical functionalities of the molecule suggest a theoretical potential for its use in step-growth polymerization.

The presence of a hydroxyl (-OH) group and a secondary amide (-NH-) group provides reactive sites that could, in principle, allow the molecule to act as a monomer. For instance, the hydroxyl group could react with a dicarboxylic acid or its derivative to form a polyester (B1180765). libretexts.orgyoutube.com Similarly, while the amide bond is generally stable, under certain conditions, it could be involved in polymerization reactions, or the entire molecule could be modified to introduce other polymerizable groups.

The general reaction for the formation of a polyester involves the condensation of a diol with a dicarboxylic acid. youtube.com If this compound were to be used as a monomer, it would likely be copolymerized with other monomers containing at least two reactive functional groups to build a polymer chain. The bulky naphthyl and phenyl groups would be expected to impart significant rigidity and potentially a high glass transition temperature to the resulting polymer.

Table 1: Potential Monomer Functionalities of this compound

Functional GroupPotential Polymerization ReactionResulting Polymer Type (Theoretical)
Hydroxyl (-OH)Condensation with a dicarboxylic acidPolyester
Amide (-CONH-)Could be part of a polyamide backbone if derived from a diamine and dicarboxylic acid structurePolyamide

It is important to note that this is a theoretical application, and no concrete examples of polymers synthesized from this compound have been identified in the literature. The synthesis of polyesters from monomers containing hydroxyl groups is a well-established field of polymer chemistry. nih.govjku.at

Ligand Development for Metal Complexes in Catalysis

There is no specific information in the reviewed literature on the use of this compound as a ligand for metal complexes in catalysis. However, the molecular structure contains potential donor atoms that could coordinate with a metal center, making it a candidate for ligand development.

The molecule possesses several potential coordination sites:

The oxygen atom of the hydroxyl group.

The oxygen atom of the amide carbonyl group.

The nitrogen atom of the amide group.

These sites could allow this compound to act as a bidentate or even a tridentate ligand, binding to a metal ion through a combination of these atoms. The formation of stable chelate rings with the metal center could lead to robust metal complexes. The development of ligands is crucial for synthesizing metal nanoparticle catalysts with controlled size and activity. jku.at

The specific coordination chemistry would depend on the metal ion, the solvent system, and the reaction conditions. The bulky aromatic groups (phenyl and naphthyl) would create a specific steric environment around the metal center, which could influence the selectivity of a catalytic reaction. For instance, in palladium-catalyzed reactions, the nature of the ligand is critical for the reaction's success. nih.gov

Table 2: Potential Coordination Sites of this compound for Metal Complexation

Potential Donor AtomLocation on MoleculePotential to form Chelate Ring
Hydroxyl OxygenC4 of the naphthalene ringYes, with the amide oxygen
Carbonyl OxygenAmide groupYes, with the hydroxyl oxygen
Amide NitrogenLinking the phenyl and naphthoyl groupsYes, potentially with the carbonyl oxygen

While the synthesis of metal complexes using ligands with similar functionalities (e.g., hydroxyl and amide groups) is known, rdd.edu.iq dedicated research on complexes of this compound and their catalytic applications is yet to be reported.

Future Research Horizons for this compound: A Roadmap for Scientific Discovery

The scientific community is poised to unlock the full potential of this compound, a compound with a promising molecular architecture. Future research is charting a course toward a deeper understanding of its chemical and biological properties. This article outlines the key future directions in the exploration of this intriguing naphthamide derivative, focusing on novel synthetic strategies, in-depth mechanistic studies, advanced computational modeling, the development of multi-targeted agents, and its application in the burgeoning field of chemical biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-1-phenyl-2-naphthamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between naphthol derivatives and phenylacetamide precursors. For example, a base-catalyzed nucleophilic substitution (e.g., K₂CO₃ in DMF) can activate hydroxyl groups for alkylation or acylation . Alternatively, carbodiimide coupling agents like EDC/HOBt enable amide bond formation under mild conditions, as demonstrated in analogous naphthamide syntheses (yields ~45–57%) . Characterization via ¹H/¹³C NMR and mass spectrometry (MS) is critical to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity .
  • Mass Spectrometry : ESI-MS for molecular weight confirmation and fragmentation pattern analysis .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting/decomposition points, referencing NIST data for validation .
  • Hirshfeld Surface Analysis : To study intermolecular interactions and crystallographic packing, as applied to structurally similar naphthalene derivatives .

Q. What are the key physicochemical properties critical for experimental handling?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (DMF, DMSO) are optimal due to the compound’s aromatic and amide groups. Hydroxy groups may enhance solubility in alcohols .
  • Stability : Sensitive to prolonged light exposure and oxidation; storage under inert gas (N₂/Ar) at –20°C is advised .
  • pKa : Estimated ~9–10 for the phenolic hydroxyl group, influencing reactivity in acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods enhance the understanding of its molecular interactions?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior or ligand-binding potential .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR/MS data with independent techniques (e.g., X-ray crystallography) .
  • Replication : Repeat synthesis under controlled conditions to isolate batch-specific impurities .
  • Alternative Hypotheses : Test competing structural assignments (e.g., regioisomerism) via isotopic labeling or derivative synthesis .

Q. How to optimize reaction conditions for high-yield synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary temperature, solvent, and catalyst loading to identify optimal parameters .
  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps or phase-transfer agents for heterogeneous reactions .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and minimize side products .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on biological activity?

  • Methodological Answer :

  • Dose-Response Studies : Establish concentration-dependent effects to differentiate true activity from assay artifacts .
  • Cell Line Validation : Use multiple cell lines/strains to assess reproducibility and cell-type specificity .
  • Meta-Analysis : Compare datasets across published studies to identify confounding variables (e.g., solvent choice, incubation time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.